

Physical and chemical properties of 1,3,5-Trimethoxy-2-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,3,5-Trimethoxy-2-nitrobenzene*

Cat. No.: *B085831*

[Get Quote](#)

An In-depth Technical Guide to 1,3,5-Trimethoxy-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trimethoxy-2-nitrobenzene is an aromatic organic compound that holds significance as a potential intermediate in various synthetic pathways, including in the pharmaceutical and chemical research sectors. Its molecular structure, featuring a nitro group ortho to a methoxy group on a trimethoxybenzene scaffold, imparts unique chemical reactivity and potential for further functionalization. This guide provides a comprehensive overview of its physical and chemical properties, a detailed synthesis protocol, and available spectral data.

Chemical Structure and Properties

The structure of **1,3,5-Trimethoxy-2-nitrobenzene** is characterized by a benzene ring substituted with three methoxy groups at positions 1, 3, and 5, and a nitro group at position 2. This substitution pattern influences its electronic properties and reactivity.

Physical Properties

A summary of the key physical properties of **1,3,5-Trimethoxy-2-nitrobenzene** is presented in the table below. While experimental data for boiling point and density are not readily available

in the literature, computational estimations provide valuable insights.

Property	Value	Source
Molecular Formula	C ₉ H ₁₁ NO ₅	[1]
Molecular Weight	213.19 g/mol	[1]
Appearance	Yellow to orange crystalline powder	[1]
Melting Point	150-153 °C	[1]
Boiling Point	Not experimentally determined	
Density	Not experimentally determined	
Solubility	Soluble in water	[1]
CAS Number	14227-18-0	[1]

Chemical Properties

The chemical behavior of **1,3,5-Trimethoxy-2-nitrobenzene** is dictated by the interplay between the electron-donating methoxy groups and the electron-withdrawing nitro group. The methoxy groups activate the aromatic ring towards electrophilic substitution, while the nitro group is a strong deactivating group and a meta-director. However, the positions of the substituents lead to a complex reactivity profile. The compound is noted to be incompatible with strong oxidizing agents, strong acids, and strong bases.[\[1\]](#) For storage, it should be kept in a cool, dry, and well-ventilated place, and desiccated at room temperature.[\[1\]](#)

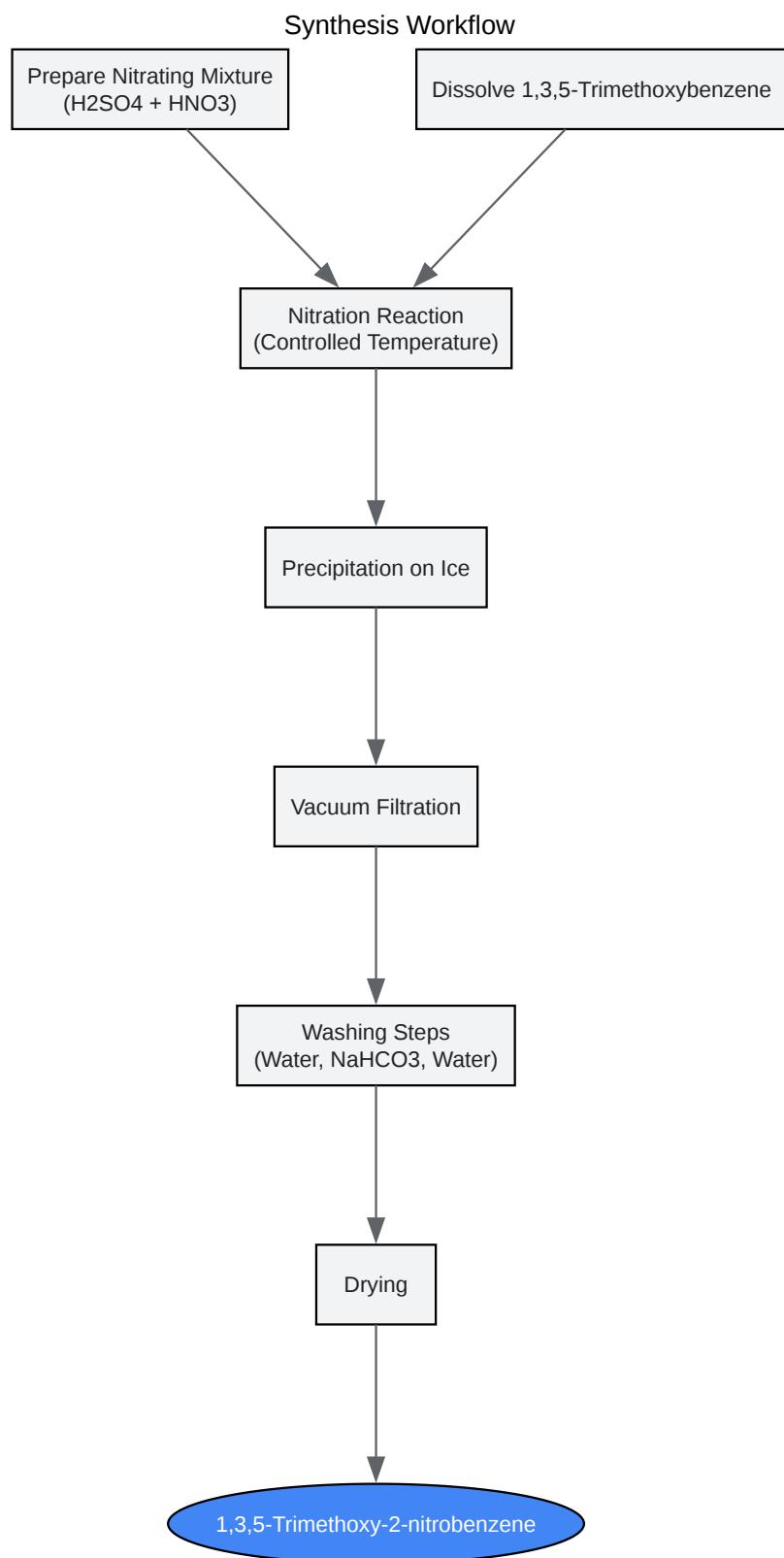
Experimental Protocols

Synthesis of 1,3,5-Trimethoxy-2-nitrobenzene

The synthesis of **1,3,5-Trimethoxy-2-nitrobenzene** can be achieved through the nitration of 1,3,5-trimethoxybenzene. The following protocol is adapted from established nitration procedures for activated aromatic compounds.[\[2\]](#)

Materials:

- 1,3,5-Trimethoxybenzene
- Nitric acid (concentrated)
- Sulfuric acid (concentrated)
- Ice
- Distilled water
- Sodium bicarbonate solution (5%)
- Anhydrous calcium chloride
- Round-bottom flask (250 mL)
- Dropping funnel
- Magnetic stirrer and stir bar
- Beaker (500 mL)
- Separatory funnel
- Büchner funnel and flask
- Thermometer
- Heating mantle


Procedure:

- Preparation of the Nitrating Mixture: In a 250 mL round-bottom flask, carefully add a specific molar equivalent of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add a stoichiometric amount of concentrated nitric acid to the cooled sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C.
- Nitration Reaction: Dissolve a known quantity of 1,3,5-trimethoxybenzene in a suitable solvent (e.g., glacial acetic acid). Slowly add the 1,3,5-trimethoxybenzene solution to the

cold nitrating mixture dropwise using a dropping funnel, ensuring the temperature does not exceed 15 °C. After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

- Work-up: Pour the reaction mixture slowly onto crushed ice in a 500 mL beaker with stirring. The crude **1,3,5-Trimethoxy-2-nitrobenzene** will precipitate as a solid.
- Isolation and Purification:
 - Collect the solid product by vacuum filtration using a Büchner funnel.
 - Wash the solid with cold distilled water until the washings are neutral to litmus paper.
 - To remove any remaining acidic impurities, wash the product with a 5% sodium bicarbonate solution.
 - Finally, wash again with cold distilled water.
 - Dry the purified product in a desiccator over anhydrous calcium chloride.

Logical Workflow for Synthesis:

[Click to download full resolution via product page](#)

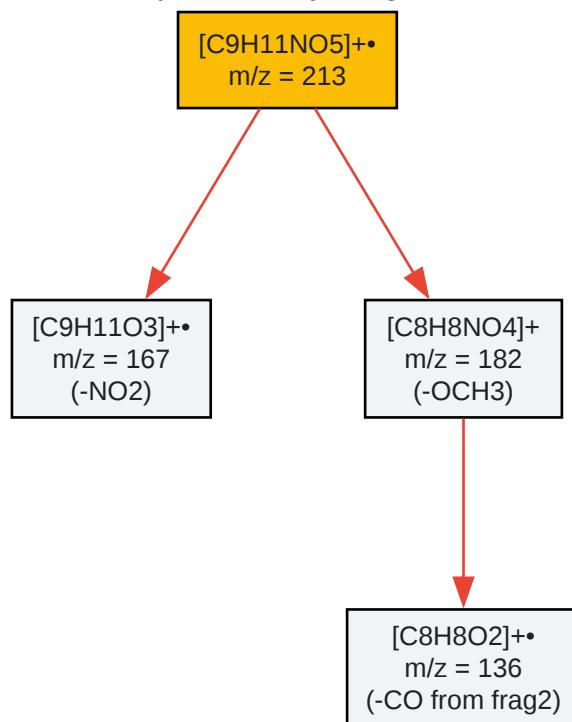
Caption: Workflow for the synthesis of **1,3,5-Trimethoxy-2-nitrobenzene**.

Spectroscopic Data

Detailed experimental spectroscopic data for **1,3,5-Trimethoxy-2-nitrobenzene** is not widely available. The following sections provide available data and information on related compounds for reference.

Mass Spectrometry

The mass spectrum of **1,3,5-Trimethoxy-2-nitrobenzene** shows a molecular ion peak corresponding to its molecular weight.


m/z	Interpretation
213	Molecular ion $[M]^+$
183	$[M - NO]^+$ or $[M - OCH_3]^+$
166	Further fragmentation

Data from PubChem CID 518903[3]

Fragmentation Pathway:

A plausible fragmentation pathway in mass spectrometry involves the initial loss of a nitro group (NO_2) or a methoxy radical ($\bullet OCH_3$), followed by subsequent losses of small neutral molecules like CO or CH_2O .

Mass Spectrometry Fragmentation

[Click to download full resolution via product page](#)

Caption: Postulated fragmentation of **1,3,5-Trimethoxy-2-nitrobenzene**.

NMR and IR Spectroscopy

Experimental 1H NMR, ^{13}C NMR, and IR spectra for **1,3,5-Trimethoxy-2-nitrobenzene** are not readily available in public databases. For reference, the spectroscopic data for the precursor, 1,3,5-trimethoxybenzene, are well-documented and can be used as a baseline for comparison after nitration. The introduction of the nitro group is expected to cause a downfield shift of the adjacent aromatic protons and carbons in the NMR spectra and introduce characteristic N-O stretching vibrations in the IR spectrum.

Biological Activity and Applications

1,3,5-Trimethoxy-2-nitrobenzene is primarily utilized as a chemical intermediate in research and pharmaceutical development.^[1] While specific biological activities or its involvement in signaling pathways have not been extensively reported in the literature, the trimethoxyphenyl moiety is a common feature in various biologically active molecules, including some with

anticancer properties. Further research is required to elucidate any potential pharmacological effects of this specific compound.

Conclusion

1,3,5-Trimethoxy-2-nitrobenzene is a valuable, though not extensively studied, aromatic compound. This guide provides a foundational understanding of its known physical and chemical properties and a practical approach to its synthesis. The lack of comprehensive spectroscopic and biological data highlights an opportunity for further research to fully characterize this molecule and explore its potential applications in medicinal chemistry and other scientific fields. The provided protocols and data tables serve as a useful resource for scientists and researchers working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3,5-Trimethoxy-2-nitrobenzene, 98% | Fisher Scientific [fishersci.ca]
- 2. US7910776B2 - Methods of producing 1,3,5-triamino-2,4,6-trinitrobenzene - Google Patents [patents.google.com]
- 3. 1,3,5-Trimethoxy-2-nitrobenzene | C9H11NO5 | CID 518903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of 1,3,5-Trimethoxy-2-nitrobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b085831#physical-and-chemical-properties-of-1-3-5-trimethoxy-2-nitrobenzene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com